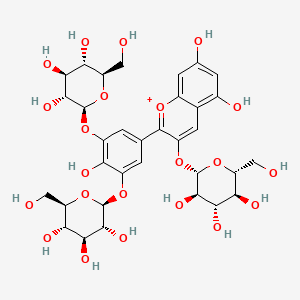

Delphinidin 3,3',5'-tri-O-glucoside

Description

Properties

Molecular Formula |

C33H41O22+ |

|---|---|

Molecular Weight |

789.7 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5-[5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H40O22/c34-6-17-21(40)24(43)27(46)31(53-17)50-14-1-9(2-15(20(14)39)51-32-28(47)25(44)22(41)18(7-35)54-32)30-16(5-11-12(38)3-10(37)4-13(11)49-30)52-33-29(48)26(45)23(42)19(8-36)55-33/h1-5,17-19,21-29,31-36,40-48H,6-8H2,(H2-,37,38,39)/p+1/t17-,18-,19-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |

InChI Key |

QLGDRYVFMZAWDU-KCRRSQHJSA-O |

SMILES |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)CO)O)O)O)O)O |

Isomeric SMILES |

C1=C(C=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)CO)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of Delphinidin 3,3 ,5 Tri O Glucoside

Plant Sources and Varietal Specificity

Delphinidin (B77816) 3,3',5'-tri-O-glucoside and its derivatives are found in a variety of plant species, where they contribute significantly to the pigmentation of flowers and fruits. One of the most notable sources is the butterfly pea (Clitoria ternatea), where this compound is the fundamental structure for a group of polyacylated derivatives known as ternatins. researchgate.netresearchgate.net These ternatins are responsible for the intense blue color of the butterfly pea flowers. researchgate.net Research has identified a series of 15 different ternatins (A1-A3, B1-B4, C1-C5, and D1-D3), all of which share the basic Delphinidin 3,3',5'-tri-O-glucoside framework. researchgate.net The specific composition and concentration of these ternatins can vary between different lines or varieties of Clitoria ternatea, leading to variations in flower coloration. researchgate.net

While the butterfly pea is a primary source, related delphinidin glycosides are also present in other plants. For instance, the peel of eggplant (Solanum melongena) is rich in delphinidin-based anthocyanins, which impart its characteristic deep purple color. researchgate.net In Gentiana triflora, a derivative known as gentiodelphin is produced, which is structurally related to Delphinidin 3,3',5'-tri-O-glucoside. researchgate.net Furthermore, new anthocyanins that are triacylated delphinidin glucosides have been identified in cultivars of Tradescantia virginiana. researchgate.net

Table 1: Plant Sources of Delphinidin 3,3',5'-tri-O-glucoside and its Derivatives

| Plant Species | Common Name | Compound Type |

|---|---|---|

| Clitoria ternatea | Butterfly Pea | Ternatins (polyacylated derivatives of Delphinidin 3,3',5'-tri-O-glucoside) |

| Solanum melongena | Eggplant | Delphinidin-based anthocyanins (related glycosides) |

| Gentiana triflora | --- | Gentiodelphin (a derivative) |

| Tradescantia virginiana | Virginia Spiderwort | Triacylated delphinidin glucosides (related compounds) |

Tissue-Specific Distribution within Plants (e.g., petals, fruits, leaves)

The accumulation of Delphinidin 3,3',5'-tri-O-glucoside and its related compounds is highly localized within specific plant tissues. This tissue-specificity is a common characteristic of anthocyanin distribution, where these pigments are concentrated in areas that are most visible for attracting pollinators or protecting against environmental stressors.

In Clitoria ternatea, the vibrant blue ternatins are almost exclusively found in the petals of the flowers. researchgate.net This concentration of pigment in the floral tissue is directly responsible for the plant's distinct appearance. Similarly, in eggplant, the delphinidin-based anthocyanins are predominantly located in the peel of the fruit, with negligible amounts found in the pulp. researchgate.net This distinct separation of pigment contributes to the visual characteristics of the eggplant, with a deeply colored skin and a pale interior. This pattern of accumulation in the epidermal layers of fruits and flowers suggests a conserved biological function.

Table 2: Tissue-Specific Distribution of Delphinidin 3,3',5'-tri-O-glucoside and its Derivatives

| Plant Species | Tissue with Highest Concentration |

|---|---|

| Clitoria ternatea | Petals |

| Solanum melongena | Fruit Peel |

Influence of Environmental Factors on Accumulation Patterns

The biosynthesis and accumulation of anthocyanins, including Delphinidin 3,3',5'-tri-O-glucoside, are significantly influenced by various environmental factors. While specific research on this particular triglucoside is limited, the general principles governing anthocyanin production provide valuable insights.

Light: Light, particularly ultraviolet (UV) radiation, is a key factor in stimulating anthocyanin production. nih.gov Studies on other plants have shown that exposure to UV-A and UV-B radiation can lead to a significant increase in the accumulation of delphinidin and its derivatives. nih.gov This response is believed to be a protective mechanism, as anthocyanins can absorb harmful UV radiation and act as antioxidants to mitigate cellular damage.

Temperature: Temperature plays a crucial role in the stability and synthesis of anthocyanins. Generally, lower temperatures tend to promote the accumulation of these pigments. agrifoodscience.com For the anthocyanins in butterfly pea flowers, studies have shown good thermal stability at temperatures up to 70°C, but degradation increases significantly at higher temperatures. nih.gov The stability of these pigments is also pH-dependent, with better stability observed in acidic conditions. nih.gov

Biosynthesis and Metabolic Pathways of Delphinidin 3,3 ,5 Tri O Glucoside

Overview of the Flavonoid and Anthocyanin Biosynthetic Pathways

The synthesis of Delphinidin (B77816) 3,3',5'-tri-O-glucoside is rooted in the broader flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway. This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of plant secondary metabolites. The flavonoid pathway itself commences when chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

This chalcone is then isomerized to its corresponding flavanone (B1672756), naringenin, by the enzyme chalcone isomerase (CHI). Naringenin stands at a critical juncture, serving as a substrate for various enzymatic modifications that lead to different classes of flavonoids, including flavones, flavonols, and, crucially, anthocyanins. For anthocyanin production, the pathway proceeds through the formation of dihydroflavonols, which are then converted into colorless leucoanthocyanidins and subsequently into colored anthocyanidins. These anthocyanidins are the core structures that, upon glycosylation and other modifications, become stable pigments like Delphinidin 3,3',5'-tri-O-glucoside. The enzymes involved often function as a multi-enzyme complex associated with the endoplasmic reticulum.

Key Enzymatic Steps in Delphinidin 3,3',5'-tri-O-glucoside Formation

The formation of Delphinidin 3,3',5'-tri-O-glucoside from the basic precursors supplied by primary metabolism is orchestrated by a sequential cascade of specific enzymes. Each step, from the creation of the foundational flavonoid skeleton to the precise attachment of three glucose molecules, is a critical control point in the pathway.

The initial stages of the pathway establish the core delphinidin aglycone through the coordinated action of several key enzymes.

Phenylalanine Ammonia-lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid and ammonia. This reaction is a crucial entry point, directing the flow of carbon from primary metabolism into the synthesis of thousands of phenolic compounds, including flavonoids.

Chalcone Synthase (CHS): CHS is the gatekeeper enzyme for the flavonoid pathway. It performs a series of decarboxylation, condensation, and cyclization reactions, catalyzing the condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to produce naringenin chalcone, the foundational C15 skeleton of all flavonoids.

Chalcone Isomerase (CHI): Following CHS, CHI catalyzes the stereospecific intramolecular cyclization of the naringenin chalcone into the flavanone (2S)-naringenin. While this reaction can occur spontaneously, CHI dramatically increases the rate by a factor of 107.

Flavonoid 3',5'-Hydroxylase (F3'5'H): This enzyme is critical for determining the final color of the anthocyanin. F3'5'H is a cytochrome P450-dependent monooxygenase that hydroxylates the B-ring of dihydroflavonols (like dihydrokaempferol) at both the 3' and 5' positions to produce dihydromyricetin. The presence of these three hydroxyl groups on the B-ring is the defining structural feature of the delphinidin aglycone and is essential for producing blue to purple hues. F3'5'H competes with its counterpart, Flavonoid 3'-Hydroxylase (F3'H), which produces precursors for red-hued cyanidin-based anthocyanins.

Dihydroflavonol 4-reductase (DFR): DFR catalyzes the NADPH-dependent stereospecific reduction of dihydroflavonols (in this case, dihydromyricetin) to their corresponding leucoanthocyanidins (leucodelphinidin). DFR is a key enzyme that channels dihydroflavonols into the anthocyanin synthesis branch of the flavonoid pathway.

Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), ANS catalyzes the oxidation of colorless leucoanthocyanidins (leucodelphinidin) to form the corresponding colored anthocyanidin, delphinidin.

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Phenylalanine Ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Initiates the phenylpropanoid pathway. |

| Chalcone Synthase | CHS | 4-coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | First committed step in flavonoid biosynthesis. |

| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin | Catalyzes stereospecific cyclization of chalcone. |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Dihydrokaempferol | Dihydromyricetin | Creates the 3',4',5'-trihydroxylated B-ring for delphinidin. |

| Dihydroflavonol 4-reductase | DFR | Dihydromyricetin | Leucodelphinidin | Reduces dihydroflavonol to leucoanthocyanidin. |

| Anthocyanidin Synthase | ANS | Leucodelphinidin | Delphinidin | Forms the colored anthocyanidin aglycone. |

Once the delphinidin aglycone is formed, it must be stabilized through glycosylation, a process that also increases its water solubility. The first and most common glycosylation step is the attachment of a glucose molecule to the 3-hydroxyl group of the C-ring. This reaction is catalyzed by UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or F3GT). This enzyme transfers a glucose moiety from the activated sugar donor UDP-glucose to the delphinidin aglycone, forming delphinidin 3-O-glucoside. The expression of the UFGT gene is often a critical regulatory point, and its activity is essential for the accumulation of anthocyanins in many plant tissues. This initial glucosylation is a prerequisite for subsequent modifications that lead to more complex anthocyanins.

The formation of Delphinidin 3,3',5'-tri-O-glucoside requires the sequential addition of two more glucose molecules to the 3' and 5' hydroxyl groups on the B-ring. This process is not random but is catalyzed by highly specific glucosyltransferases. Research on the biosynthesis of ternatins, a group of polyacylated Delphinidin 3,3',5'-tri-O-glucosides found in butterfly pea (Clitoria ternatea), has provided significant insights into this process.

In C. ternatea, a single bifunctional enzyme, UDP-glucose: anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT), is responsible for these two sequential steps. This enzyme first transfers a glucose molecule to the 3'-position of a malonylated delphinidin 3-O-glucoside intermediate. The resulting product is then used as a substrate for the second reaction, where the same enzyme transfers another glucose molecule to the 5'-position, completing the 3,3',5'-triglucoside core structure. The enzyme shows remarkable regioselectivity for the 3' and 5' hydroxyl groups. Kinetic studies have shown that it is catalytically more efficient in glucosylating the 3'-position first.

Similarly, in gentian (Gentiana triflora), a UDP-glucose:anthocyanin 3′-O-glucosyltransferase (3′GT) has been identified that specifically glucosylates the 3′-hydroxy group of delphinidin-type anthocyanins that already possess glucose groups at the 3 and 5 positions. This highlights that different plant species may employ distinct enzymatic strategies to achieve similar patterns of glycosylation.

Modification of anthocyanins by the addition of acyl groups, such as malonic acid or aromatic acids like p-coumaric acid, is crucial for their stability and color. In the well-studied biosynthesis of ternatins in Clitoria ternatea, malonylation is a key step that occurs before the B-ring glucosylation.

Specifically, after the formation of delphinidin 3-O-glucoside, the enzyme anthocyanidin 3-O-glucoside 6''-O-malonyltransferase catalyzes the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose at the 3-O-position. This creates delphinidin 3-O-(6''-O-malonyl)-glucoside. This malonylated intermediate then serves as the actual substrate for the UA3'5'GT enzyme, which proceeds to add glucose to the 3' and 5' positions. This specific order—3-O-glucosylation, followed by malonylation, followed by 3',5'-O-glucosylation—is a defined and crucial sequence in the pathway to these complex blue anthocyanins. Further acylation with aromatic acids often occurs after the triglucoside structure is complete, leading to the vast diversity of ternatins.

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT) | Delphinidin | Delphinidin 3-O-glucoside |

| 2 | Anthocyanin 3-O-glucoside 6''-O-malonyltransferase | Delphinidin 3-O-glucoside | Delphinidin 3-O-(6''-O-malonyl)-glucoside |

| 3 | UDP-glucose: anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT) | Delphinidin 3-O-(6''-O-malonyl)-glucoside | Delphinidin 3-O-(6''-O-malonyl)-glucoside-3'-O-glucoside |

| 4 | UDP-glucose: anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT) | Delphinidin 3-O-(6''-O-malonyl)-glucoside-3'-O-glucoside | Delphinidin 3-O-(6''-O-malonyl)-glucoside-3',5'-di-O-glucoside (Ternatin C5) |

Genetic Regulation of Delphinidin 3,3',5'-tri-O-glucoside Biosynthesis

The biosynthesis of anthocyanins, including Delphinidin 3,3',5'-tri-O-glucoside, is tightly controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is predominantly regulated by a conserved transcriptional complex known as the MBW complex. This complex consists of three types of transcription factors: R2R3-MYB proteins, basic helix-loop-helix (bHLH) proteins, and WD40-repeat proteins.

The R2R3-MYB transcription factors are often the key determinants of which structural genes are activated, thereby controlling the specific type and pattern of anthocyanin produced. For the synthesis of delphinidin-based anthocyanins, the activation of the F3'5'H gene is a critical control point. Studies have shown that specific MYB transcription factors, such as MYBA1 in grapevine, can strongly induce the expression of F3'5'H genes, channeling the pathway towards delphinidin production. In cineraria, the MYB activator PhMYB6 has been shown to directly activate the transcription of both PhF3′5′H and a glucosyltransferase gene (PhBGLU12), promoting the synthesis of polyacylated delphinidin derivatives. This demonstrates a coordinated regulation of both the core pathway and the modification steps.

The expression of these regulatory genes is, in turn, influenced by a wide range of developmental cues (e.g., fruit ripening) and environmental signals, such as light, temperature, and nutrient availability, allowing the plant to modulate pigment production in response to its needs.

Role of Transcription Factors (e.g., MYB, bHLH)

The entire anthocyanin biosynthetic pathway, including the production of delphinidin-based compounds, is meticulously regulated at the transcriptional level. A key regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. nih.govnih.govmdpi.com This complex binds to the promoter regions of the structural genes in the flavonoid pathway (e.g., CHS, DFR, ANS, UFGT), thereby activating their expression in a coordinated manner. nih.govresearchgate.net

MYB and bHLH proteins are the primary transcription factors that directly influence the flavonoid biosynthesis pathway. researchgate.net The interaction between specific MYB and bHLH proteins is crucial for initiating the transcription of the necessary enzymes. researchgate.net For example, in peach fruit, specific MYB and bHLH family genes were found to be upregulated in response to sugars, leading to the accumulation of anthocyanins. nih.gov While not always acting as a complex, different MYB and bHLH transcription factors can control anthocyanin production in various plant tissues and in response to different developmental or environmental cues. nih.govresearchgate.net The WD40 protein is generally thought to act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional activation complex. researchgate.net

The specificity of the MBW complex, determined by which particular MYB and bHLH proteins are involved, can fine-tune the pathway. This allows for the differential regulation of specific branches of flavonoid biosynthesis, leading to the production of particular anthocyanins, like delphinidin derivatives, in specific tissues (e.g., petals, fruit skin) at specific times. nih.govmdpi.com

| Transcription Factor Family | General Role in Anthocyanin Biosynthesis | Specific Examples of Regulation |

| R2R3-MYB | Binds to promoter regions of structural genes; often determines the specific branch of the flavonoid pathway to be activated. mdpi.com | In Arabidopsis, PAP1, PAP2, and TT2 activate genes for anthocyanin and proanthocyanidin (B93508) biosynthesis. mdpi.com In peach, PpMYB6 and PpMYB44-like were found to be upregulated during sugar-induced anthocyanin accumulation. nih.gov |

| bHLH (basic helix-loop-helix) | Interacts with MYB proteins to form a functional transcriptional activation complex. nih.gov | In Arabidopsis, GL3, EGL3, and TT8 are involved in regulating flavonoid biosynthesis and epidermal cell fate. mdpi.com In peach, PpbHLH35, PpbHLH51, and PpbHLH36-like were upregulated along with MYB factors. nih.gov |

| WD40 | Acts as a stabilizing component of the MBW complex, facilitating the MYB-bHLH interaction. researchgate.net | TTG1 in Arabidopsis is a well-characterized WD40 protein essential for the full activity of the MBW complex in regulating anthocyanins and trichomes. researchgate.net |

Biotechnological Approaches for Pathway Modification and Enhanced Production

Given the value of anthocyanins as natural colorants and health-promoting compounds, significant effort has been directed towards biotechnological strategies to enhance their production. These approaches aim to overcome the low concentrations and variable yields often found in natural plant sources. nih.govphcogrev.com

One major strategy is the use of plant cell and tissue cultures. By optimizing culture conditions—such as nutrient media, light, and temperature—and selecting high-yielding cell lines, it is possible to produce specific compounds like delphinidin glucosides in controlled bioreactor environments. phcogrev.com The application of "elicitors," which are stress-inducing compounds like methyl jasmonate or salicylic (B10762653) acid, can trigger the plant's defense pathways, often leading to a significant increase in the synthesis of secondary metabolites, including anthocyanins. mdpi.com

Genetic engineering offers a more targeted approach. This can involve the heterologous expression of the entire biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. By introducing the necessary genes for the key enzymes from the plant source, these microorganisms can be turned into cellular factories for producing specific anthocyanins. mdpi.com This method provides a more sustainable and scalable production platform, independent of agricultural constraints. mdpi.com

Another genetic approach is the modification of the regulatory network within the plant itself. Overexpressing key transcription factors, such as specific MYB and bHLH proteins, can effectively "turn on" the entire anthocyanin pathway, leading to enhanced accumulation of pigments in various plant tissues. This has been successfully demonstrated in numerous plant species to increase anthocyanin content. nih.govresearchgate.net

| Biotechnological Approach | Description | Potential for Delphinidin 3,3',5'-tri-O-glucoside |

| Plant Cell/Tissue Culture | Growing plant cells or tissues in vitro under controlled conditions to produce target metabolites. phcogrev.com | Can be used to produce the compound without the need for whole plants, allowing for year-round production and easier extraction. |

| Elicitation | Application of stress-inducing agents (e.g., methyl jasmonate) to cell cultures to stimulate secondary metabolite production. mdpi.com | Likely to enhance the production of delphinidin precursors and the final glycosylated product by upregulating the flavonoid pathway. |

| Metabolic Engineering (Microbial) | Transferring the biosynthetic genes into a microbial host (e.g., yeast, bacteria) for large-scale fermentation-based production. mdpi.com | Offers a highly scalable and controlled method for producing pure Delphinidin 3,3',5'-tri-O-glucoside by introducing the specific glucosyltransferases (3'GT, 5'GT). |

| Genetic Modification (Plant) | Overexpression of key regulatory genes (e.g., MYB/bHLH transcription factors) or structural genes within the plant to boost pathway flux. nih.gov | Can be used to create new plant varieties with enhanced blue or purple coloration due to higher accumulation of the target compound. |

Metabolism and Stability of Delphinidin 3,3',5'-tri-O-glucoside within Plant Systems

Within the plant, anthocyanins like Delphinidin 3,3',5'-tri-O-glucoside are typically synthesized in the cytoplasm and then transported to the vacuole for storage. The vacuole's acidic environment helps to maintain the colored flavylium (B80283) cation form of the anthocyanin.

The stability of anthocyanins is a critical factor for their function as pigments and is heavily influenced by their chemical structure. Modifications such as glycosylation (addition of sugars) and acylation (addition of acid groups) play a crucial role in protecting the anthocyanin molecule from degradation. The multiple glucose moieties in Delphinidin 3,3',5'-tri-O-glucoside contribute to its water solubility and stability.

In many blue flowers, such as those of Clitoria ternatea, the stability of the blue color is further enhanced by polyacylation and intermolecular co-pigmentation. researchgate.net The ternatins, which are acylated derivatives of Delphinidin 3,3',5'-tri-O-glucoside, are particularly stable pigments. researchgate.net Acylation with aromatic acids can protect the molecule from hydrolytic attack and also promotes a stacking phenomenon (co-pigmentation) with other flavonoids or metal ions, which shields the chromophore and intensifies the blue hue. Anthocyanins from butterfly pea flowers have shown good thermal and storage stability, although they can be susceptible to degradation by light. researchgate.net

The metabolism of Delphinidin 3,3',5'-tri-O-glucoside within the plant is primarily related to its synthesis, transport, storage, and eventual degradation as the tissue senesces. The glycosylation and acylation patterns are not static and can be modified by various enzymes, leading to a diverse array of related anthocyanin structures within a single plant tissue.

Structural Characteristics and Spectroscopic Analysis for Research on Delphinidin 3,3 ,5 Tri O Glucoside

Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive identification and structural confirmation of Delphinidin (B77816) 3,3',5'-tri-O-glucoside rely heavily on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of the molecule. While specific 1H and 13C NMR data for Delphinidin 3,3',5'-tri-O-glucoside is not extensively published in isolation, the principles of NMR analysis of related anthocyanins are well-established. For instance, in the structural analysis of similar compounds like Delphinidin 3-O-glucoside, 1H NMR is used to identify the protons of the aglycone and the sugar moiety. The chemical shifts and coupling constants of the anomeric proton of the glucose unit are crucial for determining the β-configuration of the glycosidic linkage. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning all proton and carbon signals and confirming the positions of the glycosidic bonds at the 3, 3', and 5-hydroxyl groups of the delphinidin core.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Delphinidin 3,3',5'-tri-O-glucoside, which aids in its identification. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.

The fragmentation pattern observed in MS/MS experiments is particularly informative. The successive loss of glycosyl units is a characteristic feature. For Delphinidin 3,3',5'-tri-O-glucoside, one would expect to observe the neutral loss of glucose (162 Da) moieties. For example, the fragmentation of a related compound, Delphinidin 3,5-diglucoside, shows a primary ion at m/z 627, which then fragments to ions at m/z 465 (loss of one glucose) and m/z 303 (loss of two glucoses), the latter corresponding to the delphinidin aglycone. nih.gov Similarly, for Delphinidin 3,3',5'-tri-O-glucoside, a stepwise loss of the three glucose units would be anticipated, providing clear evidence of the triglycosidic nature of the molecule.

Predicted mass spectrometry data for Delphinidin 3,3',5'-tri-O-glucoside highlights several potential adducts that can be detected. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Delphinidin 3,3',5'-tri-O-glucoside Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 789.20838 | 261.9 |

| [M+Na]⁺ | 811.19032 | 264.9 |

| [M-H]⁻ | 787.19382 | 258.3 |

| [M+NH₄]⁺ | 806.23492 | 263.4 |

| [M+K]⁺ | 827.16426 | 262.9 |

| [M+H-H₂O]⁺ | 771.19836 | 259.6 |

| [M+HCOO]⁻ | 833.19930 | 264.7 |

| [M+CH₃COO]⁻ | 847.21495 | 268.0 |

This data is predicted and serves as a reference for experimental analysis.

Conformational Analysis and Molecular Modeling Approaches

Understanding the three-dimensional structure and conformational dynamics of Delphinidin 3,3',5'-tri-O-glucoside is crucial for interpreting its biological activity and stability. Conformational analysis and molecular modeling are the primary tools used for this purpose.

Molecular Modeling provides a computational approach to explore the possible conformations and their relative energies. Techniques such as molecular mechanics and quantum mechanics calculations can be used to predict the most stable low-energy conformations of Delphinidin 3,3',5'-tri-O-glucoside. These models can also simulate the molecule's behavior in different solvent environments. For instance, computational studies on related anthocyanins have been used to understand their interactions with other molecules, such as proteins or metal ions. nih.govnih.gov These in silico studies can provide insights into the potential mechanisms of action of Delphinidin 3,3',5'-tri-O-glucoside at a molecular level.

Spectroscopic Signatures (e.g., UV-Vis, Circular Dichroism) relevant for Research and Identification

The unique electronic structure of Delphinidin 3,3',5'-tri-O-glucoside gives rise to characteristic spectroscopic signatures that are fundamental for its identification and quantification.

UV-Vis Spectroscopy is a standard technique for analyzing anthocyanins. In acidic solutions, where the flavylium (B80283) cation is the predominant form, Delphinidin 3,3',5'-tri-O-glucoside exhibits a strong absorption band in the visible region, typically between 520 and 540 nm, which is responsible for its blue or purple color. This absorption is due to the π-π* electronic transition within the conjugated system of the flavylium core. A second absorption band is usually observed in the UV region, around 280 nm, corresponding to the A-ring of the anthocyanidin structure. The exact position and intensity of the visible absorption maximum (λmax) can be influenced by factors such as pH, solvent polarity, and the presence of co-pigments. For example, the UV/Vis spectrum of Delphinidin 3,5-diglucoside shows a maximum absorption at approximately 520 nm. researchgate.net

Circular Dichroism (CD) Spectroscopy provides information about the chiroptical properties of a molecule, which are related to its three-dimensional structure and the presence of chiral centers. Delphinidin 3,3',5'-tri-O-glucoside has multiple chiral carbons in its three glucose moieties, making it a chiral molecule. CD spectroscopy can be used to study the self-association of anthocyanins in solution. nih.gov Studies on similar anthocyanidin 3-glucosides have shown that they can form dimers and larger aggregates, which exhibit characteristic CD signals. nih.govrcaap.pt These signals can provide insights into the geometry of the aggregates, such as whether they form left-handed or right-handed stacks. nih.govrcaap.pt The intensity and shape of the CD spectrum are sensitive to the conformation of the molecule and its interactions with its environment. nih.gov

Table 2: Summary of Spectroscopic Techniques and Their Applications

| Technique | Information Provided | Relevance for Delphinidin 3,3',5'-tri-O-glucoside |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Confirms the structure, including the positions and configuration of the three glucoside units. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern. | Determines the molecular formula and provides evidence for the triglycosidic nature through the loss of sugar moieties. |

| UV-Vis Spectroscopy | Electronic transitions, concentration. | Identifies the characteristic flavylium cation absorption in the visible range and allows for quantification. |

| Circular Dichroism (CD) | Chiroptical properties, conformation, aggregation. | Provides information on the three-dimensional structure and self-association behavior in solution. |

Research Methodologies for Delphinidin 3,3 ,5 Tri O Glucoside

Extraction and Isolation Techniques from Diverse Biological Matrices

The initial step in studying Delphinidin (B77816) 3,3',5'-tri-O-glucoside involves its extraction from natural sources, such as the petals of Clitoria ternatea (butterfly pea), where it forms the basis of blue pigments known as ternatins. researchgate.net The choice of extraction method is critical to ensure the stability and yield of this water-soluble pigment.

Commonly, extraction is performed using acidified solvents to maintain the stability of the anthocyanin structure, which is pH-sensitive. Solvents like methanol (B129727) or ethanol (B145695) acidified with a small amount of hydrochloric acid are frequently employed. However, strong acids can lead to the hydrolysis of the glycosidic bonds over time. energ-en.ro Therefore, milder acids such as formic acid or acetic acid are often preferred. Hot water extraction has also been successfully used for obtaining anthocyanins from butterfly pea flowers for food applications. researchgate.net

Following extraction, the crude extract contains a mixture of various compounds. Isolation and purification are therefore essential to obtain Delphinidin 3,3',5'-tri-O-glucoside in a pure form. Solid-phase extraction (SPE) is a widely used technique for the initial cleanup and concentration of anthocyanins from crude extracts. Various sorbents, such as C18 or polymeric phases, can be utilized to retain the anthocyanins while allowing sugars, organic acids, and other more polar compounds to be washed away. Elution with an acidified organic solvent then releases the purified anthocyanin fraction. For more complex mixtures, techniques like preparative thin-layer chromatography (TLC) have been used for the separation of different anthocyanins. nih.gov

| Extraction/Isolation Technique | Biological Matrix | Key Considerations |

| Acidified Solvent Extraction | Plant tissues (e.g., flower petals) | Choice and concentration of acid are critical to prevent hydrolysis. energ-en.ro |

| Hot Water Extraction | Clitoria ternatea flowers | An environmentally friendly method suitable for food-grade applications. researchgate.net |

| Solid-Phase Extraction (SPE) | Crude plant extracts | Effective for sample cleanup and concentration of anthocyanins. |

| Preparative Thin-Layer Chromatography (TLC) | Crude plant extracts | Useful for separating mixtures of different anthocyanins. nih.gov |

Advanced Chromatographic Separation Methods for Research

For the detailed analysis and purification of Delphinidin 3,3',5'-tri-O-glucoside, advanced chromatographic techniques are indispensable. These methods offer high resolution and sensitivity, allowing for the separation of closely related anthocyanin structures.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of anthocyanins. energ-en.ro Reversed-phase columns, typically C18, are most commonly used, with a mobile phase consisting of an acidified aqueous solvent and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the polarity of the different anthocyanins. The elution order is influenced by the aglycone structure, the number and type of sugar moieties, and any acylation. For instance, the retention of anthocyanins generally follows the order: delphinidin < cyanidin (B77932) < pelargonidin (B1210327) < petunidin (B3231668) < peonidin (B1209262) < malvidin. energ-en.ro

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (typically sub-2 µm).

The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and quantification of Delphinidin 3,3',5'-tri-O-glucoside. Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for structural elucidation. Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing further structural details, such as the nature and position of the sugar units and any acyl groups. This technique has been instrumental in the analysis of delphinidin and its glycosides from various sources.

A more advanced technique, Ion Mobility Spectrometry-High Resolution Time-of-Flight-Mass Spectrometry (IMS-HRTOF-MS), adds another dimension of separation based on the size, shape, and charge of the ions. This can help to resolve co-eluting isomers that may not be separated by chromatography alone, providing a higher level of confidence in compound identification.

| Chromatographic Method | Principle of Separation | Key Applications in Delphinidin 3,3',5'-tri-O-glucoside Research |

| HPLC/UHPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. energ-en.ro | Quantification and purification of the compound from complex mixtures. |

| LC-MS/MS | Combination of chromatographic separation with mass-to-charge ratio analysis. | Structural elucidation and sensitive detection in biological samples. |

| IMS-HRTOF-MS | Separation based on ion mobility in the gas phase, in addition to chromatographic and mass spectrometric separation. | Differentiation of isomeric forms and enhanced structural confirmation. |

Spectrophotometric and Fluorimetric Quantitation Methods for Research

Spectrophotometric methods are widely used for the quantification of total anthocyanin content. The pH differential method is a standard approach that relies on the change in absorbance of anthocyanins at different pH values. Anthocyanins exist in a colored flavylium (B80283) cation form at pH 1.0 and a colorless hemiketal form at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the anthocyanin concentration.

UV-Visible spectroscopy can also provide some structural information. The λvis-max is dependent on the aglycone structure, while the ratio of absorbance at around 440 nm to the λvis-max can give an indication of the glycosylation pattern at the 5-position. energ-en.ro The presence of aromatic acyl groups can be detected by an increased absorbance in the UV region. energ-en.ro

While less common, fluorimetric methods can also be employed for the quantification of anthocyanins, offering high sensitivity.

In Silico and Theoretical Studies for Molecular Interactions and Properties

In recent years, in silico and theoretical approaches have become increasingly valuable in understanding the properties and potential biological activities of compounds like Delphinidin 3,3',5'-tri-O-glucoside. These computational methods allow for the investigation of molecular interactions and the prediction of various properties without the need for extensive laboratory experiments.

Molecular docking is a computational technique used to predict the binding orientation of a ligand (in this case, Delphinidin 3,3',5'-tri-O-glucoside) to a target protein. This can provide insights into the potential mechanisms of action for observed biological activities. For example, in silico studies have been used to investigate the interaction of delphinidin-3-O-glucoside with targets like the TNF-α receptor, suggesting a potential anti-inflammatory role. nih.gov

Theoretical calculations can be used to predict various molecular properties, such as electronic structure, reactivity, and antioxidant capacity. These studies can help to explain the observed chemical behavior and biological effects of the compound. For instance, the antioxidant potential of anthocyanins can be related to their ability to donate hydrogen atoms or electrons, which can be modeled using computational methods.

| Research Methodology | Principle | Application to Delphinidin 3,3',5'-tri-O-glucoside |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Investigating potential interactions with biological targets to understand mechanisms of action. nih.gov |

| Theoretical Calculations | Uses principles of quantum mechanics and molecular mechanics to predict molecular properties. | Understanding structure-activity relationships and predicting antioxidant capacity. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in understanding potential biological interactions by evaluating binding affinity and modes of interaction.

While docking studies focusing exclusively on the unacylated Delphinidin 3,3',5'-tri-O-glucoside are limited, significant research has been conducted on its naturally occurring acylated derivatives, the ternatins. These studies provide insight into the binding potential of the core structure. In one such in silico investigation, the binding affinities of ternatins were evaluated against several protein targets implicated in inflammation and viral entry nih.govscienceopen.comnih.gov. Using software such as PyRx, researchers have predicted how these complex anthocyanins interact with key proteins nih.govnih.gov.

The findings suggest that ternatins can bind effectively to various receptors. For instance, ternatin compounds were predicted to have a strong binding affinity for the tumor necrosis factor-α receptor (TNF-αR), suggesting a potential to influence anti-inflammatory pathways nih.govscienceopen.com. The simulations identified specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. These computational predictions serve as a foundation for further experimental validation and help to explain the compound's observed biological activities at a molecular level.

| Target Protein | Ligand Type | Key Findings from Docking Simulation | Predicted Biological Outcome |

| Tumor Necrosis Factor-α Receptor (TNF-αR) | Ternatin | Strong negative binding affinity. | Inhibition of TNF-αR activity, triggering an anti-inflammatory response. nih.govscienceopen.com |

| Matrix Metalloproteinase-9 (MMP-9) | Ternatin | Favorable binding affinity. | Inhibition of MMP-9, potentially preventing collagen degradation. scienceopen.com |

| ACE2 Receptor | Ternatin & Anthocyanin | Negative binding affinity to the ACE2 domain that interacts with the SARS-CoV-2 RBD. | Potential to inhibit viral attachment to the host cell. nih.govscienceopen.com |

| Interleukin-6 (IL-6) | Anthocyanin | Strong binding affinity. | Inhibition of IL-6 activity, potentially suppressing cytokine storms. scienceopen.com |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties, including geometric structures, reaction energies, and local reactivity indicators, providing a deep understanding of a compound's intrinsic chemical nature.

While specific DFT studies on Delphinidin 3,3',5'-tri-O-glucoside were not found, the methodology has been successfully applied to closely related and structurally similar delphinidin glycosides, such as Delphinidin 3-O-sambubioside researchgate.netmdpi.com. These studies illustrate how DFT can be used to analyze such complex anthocyanins. Researchers typically use a hybrid functional, such as B3LYP, combined with a basis set like 6-31++G(d,p), to calculate ground-state properties, analyze molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determine local reactivity through Fukui functions researchgate.netmdpi.com.

Furthermore, Time-Dependent DFT (TD-DFT) is used to analyze excited-state properties, which is crucial for understanding the color and light-absorbing characteristics of anthocyanins researchgate.net. These calculations can predict the electronic transitions and UV-Vis absorption spectra, explaining how modifications like glycosylation or acylation can alter the molecule's color. Local reactivity calculations can identify the most likely sites for electrophilic or nucleophilic attack, offering clues about the molecule's degradation pathways and interaction with other chemical species researchgate.netmdpi.com.

| Property Investigated | DFT Method/Functional | Insights Gained |

| Ground State Properties | B3LYP / 6-31++G(d,p) | Optimized molecular geometry, bond lengths, and angles. researchgate.netmdpi.com |

| Local Reactivity | Fukui Functions | Identification of electrophilic and nucleophilic sites on the molecule. researchgate.netmdpi.com |

| Molecular Orbitals | HOMO/LUMO Analysis | Understanding of electronic structure and reactivity. |

| Excited States & Color | TD-DFT (M06, M06-2X) | Prediction of electronic transitions and UV-Vis absorption spectra. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. It provides detailed information on the conformational flexibility, stability, and intermolecular interactions of a compound in a dynamic, solvated environment.

This methodology has been effectively used to study the structural basis for the unique stability and color of ternatins, the acylated derivatives of Delphinidin 3,3',5'-tri-O-glucoside. A study combining MD simulations with quantum mechanics explored how glycosylation and acylation patterns influence the compound's properties uea.ac.uk.

The simulations demonstrated that in acylated ternatins, acyl residues can stack over the delphinidin C-ring, which stabilizes the molecule against degradation uea.ac.uk. The MD simulations further revealed that additional glycosylation can weaken the interaction between the acyl side chains and the central chromophore. This weakening allows for an increase in the dihedral angle of the molecule's structure. The change in conformation directly leads to a bathochromic shift in the molecule's light absorption, which is the phenomenon responsible for its intense and stable blue color uea.ac.uk. These findings provide a dynamic, atomic-level explanation for the structure-function relationships that govern the physicochemical properties of these complex anthocyanins.

| System Studied | Simulation Goal | Key Finding from MD Simulation | Implication |

| Ternatins (Acylated Delphinidin 3,3',5'-tri-O-glucosides) | To understand the mechanism of color stabilization and bathochromic shifts. | Glycosylation weakens the intramolecular stacking between acyl residues and the chromophore, increasing the dihedral angle. uea.ac.uk | The conformational change is directly linked to the enhanced stability and intense blue color of the pigment. uea.ac.uk |

Mechanistic Investigations of Biological Activities of Delphinidin 3,3 ,5 Tri O Glucoside Preclinical and in Vitro Models

Antioxidant and Free Radical Scavenging Mechanisms

The potent antioxidant and free radical scavenging properties of delphinidin (B77816) and its glycosides are fundamental to their observed biological effects. These activities are largely attributed to the specific chemical structure of the delphinidin core, which is highly effective at neutralizing harmful reactive oxygen species.

Reactive Oxygen Species (ROS) Modulation in Cellular Models

In various cellular models, delphinidin and its glycosides have demonstrated the ability to modulate levels of reactive oxygen species (ROS). Pretreatment with delphinidin-3-glucoside has been shown to significantly decrease the generation of ROS and superoxide (B77818) anions in human umbilical vein endothelial cells (HUVECs) that were exposed to oxidized low-density lipoprotein (oxLDL), a key factor in the development of atherosclerosis. plos.org Studies on delphinidin have shown that it can also induce the accumulation of ROS in certain cancer cells, leading to oxidative stress-related cytotoxicity, suggesting a context-dependent role in ROS modulation. nih.gov

Mitochondrial Protection and Dysfunction Attenuation (in vitro models)

Mitochondria, the primary sites of cellular energy production, are also major sources of endogenous ROS and are vulnerable to oxidative damage. In vitro studies have highlighted the protective effects of delphinidin-3-glucoside against mitochondrial dysfunction. In HUVECs subjected to oxLDL-induced stress, pretreatment with delphinidin-3-glucoside was found to attenuate mitochondrial damage by repressing the mitochondrial membrane potential and closing the mitochondrial permeability transition pore. plos.org Furthermore, delphinidin has been observed to protect against the loss of mitochondrial membrane potential in cancer cells, a key event in the apoptotic process. mdpi.com

Modulation of Enzymatic Antioxidant Systems

Delphinidin and its glycosides can bolster the cellular antioxidant defense system by modulating the activity of key antioxidant enzymes. In a preclinical model of atherosclerosis, delphinidin-3-O-glucoside administration was shown to enhance the activities of catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and superoxide dismutase (SOD) in rabbits fed a high-fat diet. nih.gov This was accompanied by an upregulation of the mRNA levels of GSH-Px and SOD1. nih.gov In cultured endothelial cells, while delphinidin did not directly increase the activity of SOD or catalase, its protective effects were associated with a significant increase in total intracellular glutathione (GSH), a critical component of the antioxidant system. nih.gov

Below is a summary of research findings on the modulation of enzymatic antioxidant systems by delphinidin and its glucosides.

| Compound | Model System | Key Findings |

| Delphinidin-3-O-glucoside | High-fat diet-fed rabbits | Enhanced activities of CAT, GSH-Px, and SOD; upregulated mRNA levels of GSH-Px and SOD1. nih.gov |

| Delphinidin | Cultured Human Umbilical Vein Endothelial Cells (HUVECs) | Associated with increased intracellular glutathione (GSH). nih.gov Did not directly increase SOD or catalase activity. nih.gov |

Anti-inflammatory Pathways and Cellular Signaling

Delphinidin and its derivatives have been shown to exert significant anti-inflammatory effects by intervening in key cellular signaling pathways that regulate the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Pathway Suppression (in vitro)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Delphinidin and its glycosides have been repeatedly shown to suppress the activation of the NF-κB pathway in various in vitro models. In human articular chondrocytes, delphinidin inhibits the IL-1β-induced activation of NF-κB by suppressing the activation of upstream kinases, including NF-κB-inducing kinase (NIK) and IL-1 receptor-associated kinase-1 (IRAK1). nih.gov This leads to the inhibition of IκBα degradation and the subsequent nuclear translocation of the NF-κB/p65 subunit. nih.govspandidos-publications.com Similarly, delphinidin 3-sambubioside has been shown to downregulate the NF-κB pathway in lipopolysaccharide (LPS)-stimulated cellular models. nih.gov

The table below details the effects of delphinidin on the NF-κB signaling pathway in different cell lines.

| Cell Line | Stimulus | Key Findings on NF-κB Pathway |

| Human Articular Chondrocytes | IL-1β | Inhibited phosphorylation of IRAK1Ser376 and NIK, blocked IκBα degradation, and prevented nuclear translocation of NF-κB/p65. nih.gov |

| HER-2 Positive Breast Cancer Cells (MDA-MB-453 and BT-474) | - | Inhibited the degradation of IκB-α and blocked the nuclear translocation of NF-κB/p65. spandidos-publications.com |

| Human Colon Cancer HCT116 Cells | - | Reduced IκB phosphorylation, lowered p65 subunit expression, and suppressed NF-κB nuclear translocation. mdpi.com |

Cytokine and Chemokine Production Regulation (in vitro cell lines, e.g., macrophages, mesenchymal stem cells)

By modulating inflammatory signaling pathways, delphinidin and its glycosides can regulate the production of cytokines and chemokines, which are the key signaling molecules of the immune system. In LPS-stimulated macrophages, delphinidin 3-sambubioside reduced the levels of pro-inflammatory mediators including interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, delphinidin-3-O-glucoside has been shown to modulate the immunoregulatory properties of mesenchymal stem cells (MSCs). In co-culture experiments, conditioned media from MSCs treated with delphinidin-3-O-glucoside inhibited macrophage metabolism, leading to a reduced production of the pro-inflammatory cytokines IL-1β, IL-12, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10 by macrophages. uni.lu

The following table summarizes the regulatory effects of delphinidin and its glucosides on cytokine and chemokine production in different in vitro models.

| Compound | Cell Model | Key Findings on Cytokine/Chemokine Regulation |

| Delphinidin 3-sambubioside | LPS-stimulated Macrophages | Reduced levels of IL-6, MCP-1, and TNF-α. nih.gov |

| Delphinidin-3-O-glucoside | Mesenchymal Stem Cells (MSCs) and Macrophages (co-culture) | Conditioned media from treated MSCs reduced macrophage production of IL-1β, IL-12, and TNF-α, and increased IL-10 production. uni.lu |

TNF-α Signaling Inhibition (in silico and in vitro)

Direct studies on the inhibition of TNF-α signaling by Delphinidin 3,3',5'-tri-O-glucoside are not available. However, research on its polyacylated derivatives, known as ternatins, provides some insight into related anti-inflammatory mechanisms. A study on the polyphenols from Clitoria ternatea flowers isolated a fraction rich in ternatin anthocyanins. This fraction was found to inhibit the nuclear translocation of NF-κB in lipopolysaccharide (LPS)-induced macrophage cells acs.orgnih.gov. Since NF-κB is a critical downstream transcription factor in the TNF-α signaling pathway, its inhibition suggests a potential, though indirect, mechanism by which ternatins may interfere with this inflammatory cascade acs.orgnih.govsemanticscholar.org. The study noted that this inhibition of NF-κB translocation occurred through a mechanism that did not involve the suppression of reactive oxygen species (ROS) acs.orgnih.gov.

Due to the absence of specific data for Delphinidin 3,3',5'-tri-O-glucoside in the other outlined sections, it is not possible to generate scientifically accurate and thorough content for the following topics as requested:

Other Biological Activities in Experimental Models

Therefore, a complete article adhering strictly to the provided outline cannot be generated without compromising scientific accuracy and resorting to speculation. Further research focusing specifically on the biological activities of isolated Delphinidin 3,3',5'-tri-O-glucoside is required to address these detailed mechanistic questions.

Cardiovascular Protection Mechanisms (e.g., endothelial cell function, anti-thrombotic activity)

Delphinidin 3,3',5'-tri-O-glucoside, a significant member of the anthocyanin family, has demonstrated notable cardiovascular protective effects in preclinical and in vitro models. Its mechanisms of action are multifaceted, primarily involving the enhancement of endothelial cell function and exertion of anti-thrombotic activities.

Endothelial Cell Function: In vitro studies utilizing human umbilical vein endothelial cells (HUVECs) have shown that Delphinidin-3-glucoside (Dp) can protect against cellular injury induced by oxidized low-density lipoprotein (oxLDL), a key event in the pathogenesis of atherosclerosis. nih.govnih.govglobethesis.com Pretreatment with Dp has been found to significantly suppress oxLDL-induced inhibition of cell proliferation and apoptosis. nih.govplos.org The compound mitigates mitochondrial dysfunction by reducing the generation of reactive oxygen species (ROS) and superoxide anions. nih.govplos.org This action helps in preserving the mitochondrial membrane potential and preventing the opening of the mitochondrial permeability transition pore. nih.govplos.org

Further mechanistic insights reveal that Dp's protective effects are linked to the upregulation of autophagy via the adenosine (B11128) monophosphate-activated protein kinase/sirtuin 1 (AMPK/SIRT1) signaling pathway. nih.govnih.gov By inducing autophagy, Dp helps clear damaged cellular components, thereby protecting HUVECs from oxLDL-induced injury. nih.gov The transport of Dp into endothelial cells is facilitated by the sodium-dependent glucose transporter 1 (SGLT1), and inhibition of this transporter blocks the protective effects of the anthocyanin. nih.govplos.org

Anti-thrombotic Activity: The compound exhibits significant anti-thrombotic properties by directly targeting platelet function. researchgate.netnih.gov Platelets play a crucial role in the formation of thrombi, which can lead to cardiovascular events. Research has shown that Delphinidin-3-glucoside significantly inhibits both human and murine platelet aggregation in various models. researchgate.net It has been observed to markedly reduce thrombus growth in perfusion chambers at different shear rates and decrease platelet deposition in vivo. researchgate.net Furthermore, it destabilizes thrombi and prolongs the time to vessel occlusion in thrombosis models, highlighting its potential role in preventing thrombotic diseases. researchgate.netnih.gov

Table 1: Summary of Cardiovascular Protection Mechanisms of Delphinidin 3-glucoside

| Mechanism | Model System | Key Findings | Reference |

|---|---|---|---|

| Endothelial Protection | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed oxLDL-induced apoptosis and proliferation inhibition. nih.govplos.org | nih.govplos.org |

| HUVECs | Attenuated oxLDL-induced mitochondrial dysfunction by decreasing ROS. nih.govplos.org | nih.govplos.org | |

| HUVECs | Induced protective autophagy via the AMPK/SIRT1 signaling pathway. nih.gov | nih.gov | |

| Anti-thrombotic Activity | Human and Murine Platelets | Significantly inhibited platelet aggregation. researchgate.net | researchgate.net |

| In vitro/In vivo Thrombosis Models | Reduced thrombus growth and destabilized thrombi. researchgate.net | researchgate.net |

Neuroprotective Mechanisms (in vitro cellular models)

While much of the research on the neuroprotective effects of delphinidin compounds has focused on the aglycone form, studies suggest that delphinidin and its glycosides possess mechanisms relevant to protecting neuronal cells. In the context of Alzheimer's disease models, delphinidin has been shown to activate the AMPK and SIRT1 signaling pathways, which are crucial for neuronal health and energy metabolism. nih.gov Activation of these pathways can lead to a reduction in the accumulation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov

In vitro experiments with microglial cells, the primary immune cells of the central nervous system, have demonstrated that delphinidin can attenuate cellular senescence induced by Aβ42. nih.gov By preventing microglial senescence, delphinidin helps maintain healthy neuroinflammatory responses and supports microglial phagocytosis of Aβ plaques. nih.gov Although these studies primarily used delphinidin, the findings provide a foundational understanding of the potential pathways through which its glycosides, like Delphinidin 3,3',5'-tri-O-glucoside, might exert neuroprotective effects in vitro.

Anti-diabetic Mechanisms (e.g., α-glucosidase/α-amylase inhibition, lipid accumulation in HepG2 cells)

Delphinidin 3,3',5'-tri-O-glucoside has been investigated for its potential anti-diabetic properties through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of lipid metabolism in liver cells.

α-Glucosidase/α-Amylase Inhibition: The inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes, as it slows down the absorption of glucose from the intestine. Studies comparing delphinidin and its glycosides have found that the addition of glucose moieties significantly affects inhibitory activity. Delphinidin itself is a potent inhibitor of α-glucosidase. nih.gov However, the presence of a glucoside at the C3 position, as in Delphinidin-3-glucoside, significantly decreases this inhibitory activity. nih.gov Further glycosylation at the C5 position, as would be the case in a diglucoside, can prevent all inhibitory activity against α-glucosidase. nih.gov This suggests that the aglycone structure is more effective for this specific mechanism of action. nih.gov

Lipid Accumulation in HepG2 Cells: In the context of non-alcoholic fatty liver disease (NAFLD), a condition often associated with diabetes, Delphinidin-3-glucoside has shown promising results. Studies using the human hepatoma cell line HepG2 have demonstrated that this compound can suppress lipid accumulation. nih.govnih.gov When HepG2 cells are induced to accumulate lipids through exposure to palmitic acid (PA), treatment with Delphinidin-3-glucoside inhibits this process. nih.govnih.gov The mechanism involves the suppression of PA-induced cellular senescence and the restoration of the expression of SMARCD1 and fatty acid oxidation genes. nih.govnih.gov Delphinidin treatment has been shown to reduce triglyceride accumulation by approximately 53% in palmitate-induced HepG2 cells. mdpi.comtec.mx

Table 2: Summary of Anti-diabetic Mechanisms of Delphinidin 3-glucoside

| Mechanism | Model System | Key Findings | Reference |

|---|---|---|---|

| α-Glucosidase Inhibition | In vitro enzyme assay | Delphinidin-3-glucoside is a poorer inhibitor compared to its aglycone, delphinidin. nih.gov | nih.gov |

| Lipid Accumulation | HepG2 cells | Suppressed palmitic acid-induced lipid accumulation. nih.govnih.gov | nih.govnih.gov |

| HepG2 cells | Reduced intracellular triglyceride levels. mdpi.comtec.mx | mdpi.comtec.mx | |

| HepG2 cells | Restored expression of fatty acid oxidation genes. nih.govnih.gov | nih.govnih.gov |

Lifespan and Healthspan Modulation in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a widely used model organism for studying aging and longevity. Research has shown that Delphinidin-3-glucoside (D3G) can prolong both the lifespan and healthspan of C. elegans. japsonline.comjapsonline.com Studies have demonstrated that supplementation with D3G significantly increases the mean lifespan of the nematodes under normal conditions. japsonline.comjapsonline.com

The protective effects of D3G are particularly evident under conditions of environmental stress, specifically oxidative stress induced by hydrogen peroxide (H₂O₂). japsonline.comjapsonline.com In the presence of H₂O₂, D3G supplementation not only extended the lifespan of C. elegans but also improved healthspan indicators such as the pharyngeal pumping rate, which is a measure of feeding behavior and physiological health. japsonline.comjapsonline.com The antioxidant properties of D3G are suggested to be a key mechanism behind these beneficial effects, as it helps to mitigate the damaging effects of oxidative stress. japsonline.comjapsonline.com However, the compound did not show significant protective effects against heat or UVA stressors. japsonline.comjapsonline.com

Table 3: Effects of Delphinidin-3-glucoside on C. elegans Lifespan and Healthspan

| Condition | Parameter | Effect of Delphinidin-3-glucoside | Reference |

|---|---|---|---|

| Normal (No Stress) | Lifespan | Prolonged | japsonline.comjapsonline.com |

| Oxidative Stress (H₂O₂) | Mean Lifespan | Significantly increased | japsonline.comjapsonline.com |

| Pharyngeal Pumping Rate | Augmented | japsonline.comjapsonline.com | |

| Heat/UVA Stress | Lifespan | No significant effect | japsonline.comjapsonline.com |

Immunomodulatory Effects (in vitro)

Delphinidin and its glycosides have been shown to possess immunomodulatory properties in various in vitro models. These effects are relevant to both inflammatory conditions and cancer immunotherapy.

Studies have shown that delphinidin can modify the immunomodulatory properties of mesenchymal stem cells (MSCs). nih.gov It has been observed to increase the expression of anti-inflammatory cytokines like IL-10 and TGF-β in MSCs while reducing the expression of the pro-inflammatory transcription factor NF-κB. nih.gov Conditioned media from delphinidin-treated MSCs were able to inhibit macrophage metabolism and reduce their production of pro-inflammatory cytokines such as IL-1β, IL-12, and TNF-α, while increasing their production of the anti-inflammatory cytokine IL-10. nih.gov

In the context of cancer, Delphinidin-3-O-glucoside has been investigated for its ability to inhibit immune checkpoints. nih.gov In human colorectal cancer cell lines (HCT-116 and HT-29), Delphinidin-3-O-glucoside was found to decrease the expression of programmed death-ligand 1 (PD-L1). nih.gov It also reduced the expression of programmed cell death protein-1 (PD-1) in peripheral blood mononuclear cells when co-cultured with cancer cells. nih.gov By inhibiting these immune checkpoints, the compound has the potential to activate the immune response within the tumor microenvironment, leading to cancer cell death. nih.gov

Int

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Delphinidin 3,3',5'-tri-O-glucoside in plant extracts?

- Methodology : Use high-resolution LC-MS/MS in negative ion mode to detect characteristic fragment ions (e.g., m/z 549.09 for [M-H]⁻). Confirm via collision-induced dissociation (CID) spectra, which show key fragments like m/z 301 (aglycone delphinidin) and 343 (malonyl-glucoside moiety) . Pair with NMR (¹H and ¹³C) to resolve glycosylation patterns, focusing on anomeric proton signals (δ 4.5–5.5 ppm) and malonyl ester carbonyl peaks (δ 170–175 ppm) .

Q. How is Delphinidin 3,3',5'-tri-O-glucoside biosynthesized in plants?

- Key Enzymes : The pathway involves two glucosyltransferases:

EC 2.4.1.238 (3’GT) : Transfers a glucose from UDP-glucose to the 3′-OH of delphinidin 3,5-di-O-glucoside .

EC 2.4.1.249 (UA3’5’GT) : Acylates with malonyl-CoA or caffeoyl-CoA at the 6″-OH of the glucoside, enhancing stability .

- Experimental Design : Use knockout mutants or heterologous expression in E. coli to validate enzyme specificity. Monitor intermediates via UPLC-DAD .

Q. What are the challenges in quantifying Delphinidin 3,3',5'-tri-O-glucoside across plant tissues?

- Methodology : Employ HPLC with C18 columns (e.g., Zorbax SB-C18) and gradient elution (0.1% formic acid/acetonitrile). Validate using external standards (e.g., delphinidin chloride, >95% purity) .

- Pitfalls : Isomer interference (e.g., delphinidin 3,5-diglucoside vs. 3,3',5'-triglucoside) requires MS/MS differentiation . Tissue-specific degradation during extraction necessitates cold methanol/0.1% HCl protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., acylation) affect the stability and bioactivity of Delphinidin 3,3',5'-tri-O-glucoside?

- Experimental Approach :

- Compare half-lives of acylated (malonyl/caffeoyl) vs. non-acylated forms under UV light and pH 2–7 using accelerated stability testing .

- Assess antioxidant capacity via DPPH/ORAC assays. Acylated derivatives show 2–3× higher radical scavenging due to electron-donating groups .

- Data Contradictions : While acylation enhances thermal stability, it may reduce bioavailability in in vitro digestion models .

Q. What genetic engineering strategies can enhance Delphinidin 3,3',5'-tri-O-glucoside production in non-native hosts?

- Case Study : Overexpress Gentiana triflora 3’GT and Clitoria ternatea A3’5’GT in chrysanthemums. Use RNAi to suppress competing F3’H (cyanidin pathway). Quantify via targeted metabolomics (MRM mode) .

- Challenges : Post-translational regulation (e.g., phosphorylation) of glucosyltransferases may limit yield. Address via codon optimization and subcellular targeting .

Q. How does Delphinidin 3,3',5'-tri-O-glucoside interact with plant defense mechanisms against pathogens?

- Hypothesis Testing : In tomato–root-knot nematode systems, RNA-seq reveals upregulation of JA-mediated LoxD and flavonoid glycosyltransferases. Use CRISPR-edited lines to disrupt delphinidin accumulation and assess susceptibility .

- Metabolomic Correlation : LC-MS/MS shows 4× higher delphinidin triglucoside in resistant cultivars, linked to ROS scavenging in roots .

Q. What computational tools predict the metabolic flux of Delphinidin 3,3',5'-tri-O-glucoside in plant systems?

- Approach :

Build kinetic models using in vitro enzyme kinetics (e.g., Km for UDP-glucose = 0.8 mM ).

Integrate transcriptomic data (RNA-seq) with FBA (Flux Balance Analysis) to predict tissue-specific accumulation .

Data Interpretation and Reproducibility

Q. Why do inter-laboratory studies report variable bioactivity for Delphinidin 3,3',5'-tri-O-glucoside?

- Critical Factors :

- Purity : Commercial standards often contain ≤10% isomers (e.g., peonidin derivatives), skewing IC50 values .

- Cell Models : Caco-2 vs. HepG2 cells show 3× differences in uptake due to varying expression of SGLT1 transporters .

Q. How to resolve contradictions in delphinidin triglucoside’s role as a biomarker?

- Case Example : In eggplant peels, delphinidin triglucoside correlates with UV-B exposure (R<sup>2</sup> = 0.89) but not drought stress. Use controlled factorial experiments to isolate environmental variables .

- Multi-Omics Integration : Pair metabolomics with epigenomic data (e.g., methylation at SmCYP75A promoter) to identify confounding factors .

Methodological Resources

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.